2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetonitrile
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Overview
Description
2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetonitrile is a complex organic compound that features a benzofuran ring fused with an isoxazole ring and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetonitrile typically involves multiple steps:
Formation of 2-Methyl-2,3-dihydrobenzofuran: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes.
Coupling of Benzofuran and Isoxazole Rings: The final step involves coupling the benzofuran and isoxazole rings through a suitable linker, such as an acetonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzofuran-quinones.
Reduction: Formation of amines from nitriles.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Biological Studies: The compound is used in studies related to neurotransmitter release and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the isoxazole ring and acetonitrile group.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Similar benzofuran structure but with an amino group instead of the isoxazole ring.
Uniqueness
2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetonitrile is unique due to its combination of a benzofuran ring, an isoxazole ring, and an acetonitrile group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetonitrile |
InChI |
InChI=1S/C14H12N2O2/c1-9-6-11-7-10(2-3-13(11)17-9)14-8-12(4-5-15)16-18-14/h2-3,7-9H,4,6H2,1H3 |
InChI Key |
YTHAERAUUCLNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC#N |
Origin of Product |
United States |
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